Dynamin inhibitory peptide, myristoylated

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dynamin inhibitory peptide, myristoylated, is a cell-permeable version of dynamin inhibitory peptide . It is an inhibitor of the GTPase dynamin that competitively blocks the binding of dynamin to amphiphysin, preventing endocytosis . It also reduces NMDA receptor internalization .

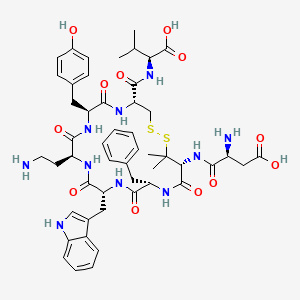

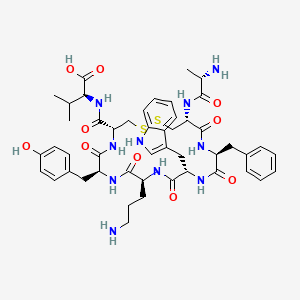

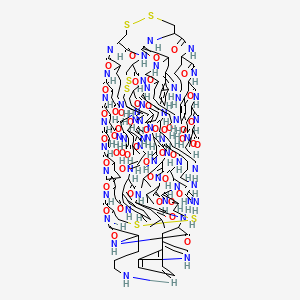

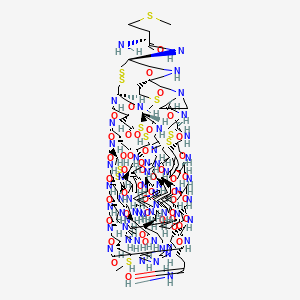

Molecular Structure Analysis

The molecular weight of this compound is 1330.64 . Its formula is C61H107N19O14 . The sequence is QVPSRPNRAP, with modifications: Gln-1 = Myr-Gln, Pro-10 = C-terminal amide . The peptide is soluble to 1 mg/ml in water .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 1330.62 and a formula of C61H107N19O14 . The sequence is QVPSRPNRAP, with modifications: Gln-1 = Myr-Gln, Pro-10 = C-terminal amide . The peptide is soluble to 1 mg/ml in water .Scientific Research Applications

Protein Kinase C Inhibition : Myristoylated peptides, derived from pseudosubstrate sequences of protein kinases, are effective in inhibiting Protein Kinase C (PKC) in cells, proving useful in studies involving PKC's role in cellular functions (Eichholtz et al., 1993).

Dynamin GTPase Activity : Studies have identified lipid-like molecules, such as myristoyl trimethyl ammonium bromide, which display moderate inhibitory activity on dynamin GTPase, a crucial enzyme in endocytosis and other cellular processes (Hill et al., 2004).

Insulin Secretion in Pancreatic Beta-Cells : Myristoylated PKI peptides inhibit cyclic AMP-dependent protein kinase A in pancreatic beta-cells, impacting insulin secretion. This shows the potential of myristoylated peptides in diabetes research (Harris et al., 1997).

N-myristoylation in Protein Function and Enzymology : Research has focused on the role of N-myristoylation in protein function, highlighting its importance in protein-membrane interactions and enzyme activity (Farazi et al., 2001).

Substrate Specificity of N-myristoyl Transferase : Investigations into the substrate specificity of N-myristoyl transferase have revealed insights into the process of protein N-myristoylation, aiding in the development of specific inhibitors (Towler et al., 1987).

Therapeutic Applications : N-myristoylated peptides have shown therapeutic potential in various contexts, such as preventing muscle atrophy, inhibiting specific protein interactions, and affecting cell signaling pathways. This illustrates their potential in the development of new drugs and treatments (Ochi et al., 2015).

Endothelial Cell Activation : Myristoylated peptides have been shown to activate endothelial nitric oxide synthase through Akt phosphorylation, indicating a role in vascular biology and potential therapeutic applications (Krotova et al., 2006).

Mechanism of Action

Target of Action

The primary target of the Dynamin inhibitory peptide, myristoylated, is the GTPase protein known as Dynamin . Dynamin plays a crucial role in endocytosis, a process that allows cells to ingest external materials. Specifically, Dynamin is involved in the formation of clathrin-coated vesicles, which are essential for endocytosis .

Mode of Action

this compound, functions by competitively blocking the binding of Dynamin to a protein called amphiphysin . This interaction is critical for the process of endocytosis. By inhibiting this binding, the peptide prevents endocytosis, thereby affecting the internalization of certain receptors .

Biochemical Pathways

The inhibition of Dynamin affects the endocytic pathway, specifically the formation of clathrin-coated vesicles . These vesicles are essential for the internalization of various molecules, including receptors and nutrients. By preventing the formation of these vesicles, the this compound, can disrupt fundamental cellular processes such as receptor turnover and nutrient uptake .

Pharmacokinetics

It is known that the peptide is cell-permeable , which suggests it can readily cross cell membranes and potentially have a broad distribution within the body.

Result of Action

The primary result of the action of the this compound, is the reduction in endocytosis . This can lead to an accumulation of receptors on the cell surface and a decrease in the internalization of these receptors. For example, it has been reported to reduce the internalization of NMDA receptors .

Future Directions

The future directions of research on Dynamin inhibitory peptide, myristoylated could involve further exploration of its role in endocytosis and its effects on NMDA receptor internalization . Additionally, the role of dynamin in vesicle scission via multivalent interactions in cells could be a potential area of future research .

Biochemical Analysis

Biochemical Properties

Dynamin inhibitory peptide, myristoylated, plays a crucial role in biochemical reactions by inhibiting the GTPase activity of dynamin. Dynamin is a large GTPase involved in the scission of newly formed vesicles from the plasma membrane during endocytosis. The peptide competitively blocks the binding of dynamin to amphiphysin, a protein that facilitates the formation of clathrin-coated vesicles. By preventing this interaction, this compound, effectively inhibits endocytosis .

Cellular Effects

This compound, has significant effects on various types of cells and cellular processes. It prevents the internalization of receptors and other molecules by inhibiting endocytosis. This inhibition can impact cell signaling pathways, as many receptors rely on endocytosis for their internalization and subsequent signaling. Additionally, the peptide can reduce the internalization of NMDA receptors, affecting synaptic transmission and plasticity .

Molecular Mechanism

The molecular mechanism of this compound, involves its competitive inhibition of dynamin’s GTPase activity. The peptide binds to the same site on dynamin as amphiphysin, preventing their interaction. This inhibition blocks the formation of the dynamin-amphiphysin complex, which is essential for the scission of clathrin-coated vesicles from the plasma membrane. As a result, endocytosis is halted, and the internalization of various molecules is prevented .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, can change over time. The peptide is stable when stored at -80°C for up to two years and at -20°C for up to one year. In solution, it remains stable for six months at -80°C and one month at -20°C. Over time, the inhibition of endocytosis by the peptide can lead to long-term changes in cellular function, including altered receptor signaling and reduced cellular uptake of nutrients .

Dosage Effects in Animal Models

The effects of this compound, vary with different dosages in animal models. At low doses, the peptide effectively inhibits endocytosis without causing significant toxicity. At higher doses, it can lead to adverse effects, including disrupted cellular metabolism and impaired cell viability. The threshold for these toxic effects varies depending on the specific animal model and experimental conditions .

Metabolic Pathways

This compound, is involved in metabolic pathways related to endocytosis and receptor internalization. By inhibiting dynamin, the peptide affects the uptake of various molecules, including nutrients and signaling receptors. This inhibition can alter metabolic flux and metabolite levels within cells, potentially impacting cellular metabolism and energy balance .

Transport and Distribution

Within cells, this compound, is transported and distributed to various cellular compartments. The myristoylation of the peptide enhances its membrane permeability, allowing it to diffuse across cellular membranes. Once inside the cell, the peptide can localize to areas where dynamin is active, such as the plasma membrane and endocytic vesicles .

Subcellular Localization

This compound, primarily localizes to the plasma membrane and endocytic vesicles, where it exerts its inhibitory effects on dynamin. The myristoylation of the peptide facilitates its targeting to these specific compartments. Additionally, the peptide may undergo post-translational modifications that further influence its localization and activity within the cell .

Properties

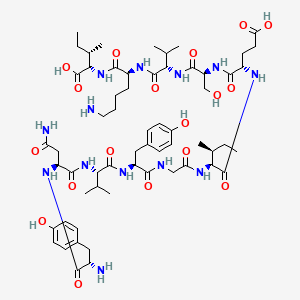

IUPAC Name |

(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H107N19O14/c1-5-6-7-8-9-10-11-12-13-14-15-26-48(84)72-39(27-28-46(62)82)52(87)77-49(36(2)3)59(94)80-33-20-25-45(80)56(91)76-42(35-81)54(89)74-40(22-17-30-70-61(67)68)58(93)79-32-19-24-44(79)55(90)75-41(34-47(63)83)53(88)73-38(21-16-29-69-60(65)66)51(86)71-37(4)57(92)78-31-18-23-43(78)50(64)85/h36-45,49,81H,5-35H2,1-4H3,(H2,62,82)(H2,63,83)(H2,64,85)(H,71,86)(H,72,84)(H,73,88)(H,74,89)(H,75,90)(H,76,91)(H,77,87)(H4,65,66,69)(H4,67,68,70)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTSFTVOMZTNME-ZUSDHBTASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H107N19O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1330.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Ala113]-MBP (104-118)](/img/structure/B612395.png)